molecular formula C12H11NO4 B1628247 Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 942227-34-1

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B1628247
CAS No.: 942227-34-1
M. Wt: 233.22 g/mol
InChI Key: UYEWFLQORIVQPF-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline-derived compound characterized by a 1,4-dihydroquinoline core with a methoxy group at position 6, a ketone at position 4, and a methyl ester at position 3. This scaffold is structurally related to fluoroquinolone antibiotics but lacks the fluorine and piperazine substituents typical of that class . Its synthesis typically involves cyclization and esterification steps, yielding moderate to low efficiencies depending on substituent complexity.

Properties

IUPAC Name

methyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)17-2/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEWFLQORIVQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586598
Record name Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942227-34-1
Record name Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against various bacterial strains, suggesting its potential as a new class of antimicrobial agents. For instance, minimum inhibitory concentrations (MICs) of this compound were found to be lower than those of traditional antibiotics in comparative studies against gram-positive and gram-negative bacteria .

Antiviral Properties
Preliminary investigations suggest that this compound may inhibit the replication of certain viruses, including Hepatitis B Virus (HBV), through interactions with viral enzymes. These findings open avenues for further research into its use as an antiviral agent .

Anticancer Effects
this compound has shown promise in inducing apoptosis in cancer cell lines. Mechanistic studies indicate that it may activate caspase pathways leading to cell death, highlighting its potential application in cancer therapy .

Chemical Biology

Building Block in Organic Synthesis
This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its versatility allows chemists to modify its structure for various applications, including the development of novel pharmaceuticals and biologically active compounds.

Enzyme Inhibition
The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. This feature is particularly relevant in the development of drugs targeting metabolic disorders or infectious diseases .

Industrial Applications

Dyes and Pigments
Due to its chemical properties, this compound is also utilized in the manufacture of dyes and pigments. Its unique structure contributes to the development of colorants with specific characteristics required in various industrial applications.

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

Compound NameSimilarityKey Features
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid0.82Different methoxy position; varied biological activity
Methyl 4-hydroxyquinoline-3-carboxylate0.81Hydroxyl group instead of methoxy; altered solubility
Methyl 6-hydroxyindole-5-carboxylate0.84Indole structure; distinct pharmacological profiles
Methyl 4-acetamidoquinoline0.79Acetamido substitution; differing bioactivity

This table illustrates how slight variations in structure can lead to significant differences in biological activity and pharmacological profiles among related compounds.

Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains, demonstrating promising results that warrant further exploration for clinical applications.
  • Anticancer Evaluations : In vitro assays indicated that this compound could induce apoptosis in specific cancer cell lines through mitochondrial disruption and activation of caspase pathways.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, leading to a cascade of biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

Ester Group Modifications

Replacing the methyl ester with an ethyl group (e.g., Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) increases molecular weight (261.28 vs. 251.21 g/mol) and alters physical properties, such as melting point (86–88°C for ethyl vs. Ethyl analogs often exhibit higher synthetic yields (e.g., 62% for 3g vs. 20–30% for methyl derivatives ), suggesting steric or electronic advantages in esterification steps.

Substituent Position and Bioactivity

  • 6-Methoxy vs.
  • Piperazine Additions: Piperazine-substituted derivatives (e.g., Methyl 7-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (8aa)) show enhanced antimicrobial activity due to improved cellular penetration and target interaction . The absence of piperazine in the parent compound likely limits its potency against bacterial pathogens .

Key Observations :

  • Piperazine-substituted derivatives require multi-step syntheses, contributing to lower yields (15–30%) .
  • Ethyl esters and pyrazolyl-modified analogs achieve higher yields (33–62%) due to stabilized intermediates .

Physicochemical and Spectral Properties

  • Melting Points : Methyl derivatives generally form solids (e.g., 8z as a yellow solid ), while ethyl analogs like 3g melt at 86–88°C . Piperazine substitutions increase molecular complexity, often resulting in higher melting points (>200°C for pyrazolyl derivatives ).
  • NMR Trends: The ¹H NMR signal for the NH proton in 1,4-dihydroquinolines appears downfield (δ 12.22–12.59 ppm ), consistent across analogs. Methoxy groups resonate near δ 3.96 ppm .

Biological Activity

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. Its unique structure, characterized by a methoxy group at the 6-position and a carboxylate group at the 3-position of the quinoline ring, contributes to its pharmacological potential. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant research findings.

  • Chemical Formula : C₁₂H₁₁NO₄
  • Molecular Weight : 233.22 g/mol
  • CAS Number : 942227-34-1

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds can inhibit various bacterial strains, indicating potential use as antimicrobial agents.
  • Antiviral Properties : Preliminary research suggests that this compound may inhibit the replication of certain viruses, including Hepatitis B Virus (HBV), through interaction with viral enzymes.
  • Anticancer Effects : Some studies indicate that quinoline derivatives can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : This compound may act as an inhibitor of key enzymes involved in metabolic pathways, which can disrupt cellular processes in pathogens or cancer cells.
  • Receptor Binding : It may bind to specific receptors on cell surfaces, triggering cellular responses that lead to therapeutic effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound NameSimilarityKey Features
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid0.82Different methoxy position; varied biological activity
Methyl 4-hydroxyquinoline-3-carboxylate0.81Hydroxyl group instead of methoxy; altered solubility
Methyl 6-hydroxyindole-5-carboxylate0.84Indole structure; distinct pharmacological profiles
Methyl 4-acetamidoquinoline0.79Acetamido substitution; differing bioactivity

This table illustrates how structural variations influence biological activity and pharmacological profiles among related compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives:

  • Synthesis and Antiviral Activity :
    • A study demonstrated that synthesized derivatives exhibited significant inhibition of HBV replication in vitro at concentrations as low as 10 µM . Molecular docking simulations supported these findings by predicting strong binding affinities to viral enzymes.
  • Antimicrobial Testing :
    • A comparative study evaluated the antimicrobial efficacy of various quinoline derivatives against gram-positive and gram-negative bacteria. Methyl 6-methoxy derivative displayed promising results with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
  • Anticancer Evaluations :
    • In vitro assays indicated that this compound could induce apoptosis in specific cancer cell lines through caspase activation pathways . The mechanism involves mitochondrial disruption and subsequent activation of cell death pathways.

Preparation Methods

Mechanism and Substrate Selection

The Friedländer annulation remains the cornerstone for synthesizing 3-quinolinecarboxylate derivatives, including methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. This method involves the condensation of 2-aminoaryl alcohols with β-ketoesters under acid catalysis. For instance, ethyl 2-methyl-4-hydroxyquinoline-3-carboxylate analogs are synthesized via FeCl₃/ZnCl₂-mediated cyclization in chlorobenzene at 90°C for 12 hours. The reaction proceeds through initial benzylation of the β-ketoester, followed by intramolecular cyclodehydration to form the quinoline ring.

Optimization of Reaction Parameters

Table 1 summarizes critical parameters for Friedländer annulation-derived 3-quinolinecarboxylates:

Substrate Catalyst System Temperature (°C) Time (h) Yield (%)
2-Amino-5-methoxyphenol FeCl₃/ZnCl₂ 90 12 85
2-Amino-4-nitrophenol FeCl₃ 70 8 78

Key observations:

  • ZnCl₂ enhances regioselectivity by stabilizing intermediates through Lewis acid coordination.
  • Electron-donating groups (e.g., methoxy at C6) improve yields due to increased nucleophilicity at the annulation site.

Transition-Metal-Free Cyclization Strategies

Enaminone-Aldehyde Cascade Reactions

A metal-free approach utilizes enaminones and aldehydes in a one-pot cascade cyclization. For example, heating enaminones with aromatic aldehydes in DMF at 120°C for 24 hours generates 1,4-dihydroquinoline scaffolds. This method avoids costly metal catalysts but requires stringent anhydrous conditions. The mechanism involves:

  • Aldol condensation between aldehyde and enaminone
  • 6π-electrocyclization to form the dihydroquinoline ring
  • Oxidation to the 4-oxo state via aerial oxygen

Limitations and Byproduct Analysis

While this route achieves moderate yields (50–70%), competing pathways generate dimeric byproducts unless stoichiometry is tightly controlled. For methyl 6-methoxy derivatives, electron-rich aldehydes (e.g., vanillin) reduce side reactions by accelerating the cyclization step.

Regioselective Methylation Approaches

Sequential S- and O-Methylation

Methylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate precursors provides a route to install methoxy groups. Initial S-methylation with CH₃I in DMF/TEA (50°C, 1 h) achieves >80% yield for the 2-(methylthio) intermediate. Subsequent O-methylation using NaH/CH₃I at 80°C for 6 hours produces methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate as the major product (80–99% yield), alongside minor N-methylated byproducts (1–20%).

Solvent and Base Effects on Regioselectivity

Table 2 contrasts methylation outcomes under varying conditions:

Base Solvent Temperature (°C) O-Methylation (%) N-Methylation (%)
Triethylamine DMF 50 0 0
NaH THF 80 92 8
K₂CO₃ Acetone 60 85 15

Strong bases (NaH) favor O-methylation via deprotonation of the 4-hydroxyl group, while weaker bases (K₂CO₃) permit competitive N-methylation at the quinoline nitrogen.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Profiling

Critical NMR signals for this compound include:

  • ¹H NMR (CDCl₃): δ 8.03–7.97 (m, 2H, H5/H7), 4.03 (s, 3H, OCH₃), 3.94 (s, 3H, COOCH₃)
  • ¹³C NMR: δ 172.1 (C=O), 164.3 (C4=O), 135.2–115.4 (aromatic carbons)

The absence of N–H protons at δ 10–12 ppm confirms complete methylation at the 1-position.

Comparative Analysis of Synthetic Routes

Yield and Scalability Assessment

Method Average Yield (%) Scalability Key Challenge
Friedländer Annulation 85 High Purification of polar byproducts
Metal-Free Cyclization 60 Moderate Byproduct formation
Regioselective Methylation 75 Low Separation of O/N-methyl isomers

Environmental and Cost Considerations

Friedländer annulation employs reusable FeCl₃ catalysts, aligning with green chemistry principles. In contrast, methylation routes require stoichiometric CH₃I, generating iodide waste streams.

Q & A

Q. What are the common synthetic routes for Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how are intermediates characterized?

The synthesis typically involves cyclocondensation reactions under reflux conditions. For example, intermediates like piperazine-substituted derivatives are synthesized via nucleophilic substitution using DME as a solvent at 80°C, followed by purification via silica gel chromatography . Key intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and NMR spectroscopy (¹H and ¹³C) for structural confirmation. High-resolution mass spectrometry (HRMS) is employed to verify molecular weights . For crystalline intermediates, single-crystal X-ray diffraction (SC-XRD) with SHELX refinement is used to resolve hydrogen atom positions and validate molecular geometry .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound and its derivatives?

  • ¹H NMR : Identifies proton environments, such as aromatic protons (δ 6.8–8.5 ppm), methoxy groups (δ ~3.9 ppm), and methyl ester protons (δ ~3.7 ppm). Coupling constants (e.g., J = 8–10 Hz for adjacent aromatic protons) confirm substitution patterns .
  • HRMS : Validates molecular formulas (e.g., m/z 415.46 for C₂₂H₂₆FN₃O₄) .
  • FT-IR : Detects functional groups like carbonyl (C=O at ~1730 cm⁻¹) and hydroxyl (O-H at ~2900 cm⁻¹) .
  • SC-XRD : Resolves 3D molecular geometry and hydrogen bonding networks .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound under varying catalytic conditions?

Yield optimization depends on:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve regioselectivity and reduce side reactions .
  • Temperature control : Reactions at 40–80°C balance kinetic control and thermal stability .
  • Solvent choice : Polar aprotic solvents (e.g., DME) enhance solubility of intermediates, while methanol facilitates crystallization .
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) on piperazine moieties can sterically hinder undesired byproducts, increasing yields to 45% .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for quinolone derivatives?

  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts with experimental data to validate conformational preferences .
  • Hydrogen bonding analysis : Use graph-set notation (e.g., Etter’s rules) to identify discrepancies between predicted and observed intermolecular interactions in crystals .
  • Packing similarity tools : Mercury CSD’s "Materials Module" quantifies structural deviations in crystal lattices, aiding in reconciling computational models with experimental XRD data .

Q. How do crystallographic tools like SHELX and Mercury CSD aid in the structural analysis of quinolone derivatives?

  • SHELX : Refines XRD data by modeling hydrogen atom positions (riding or isotropic models) and resolving disorder in aromatic rings. For example, water molecules in crystal hydrates are located via difference Fourier maps .
  • Mercury CSD : Visualizes voids in crystal structures and compares packing motifs (e.g., π-π stacking distances) across derivatives. This is critical for understanding solubility and stability trends .

Q. What methodologies are employed to assess the hydrolytic stability of this compound under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic buffers (pH 1–12) at 37°C and monitor degradation via HPLC. Esters are prone to hydrolysis, forming carboxylic acid derivatives .
  • Solid-state stability : Store crystals under controlled humidity and analyze phase changes via powder XRD. Hydrogen bonding networks (e.g., N-H···O=C interactions) enhance stability in anhydrous forms .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions (40–60°C) .

Q. How are enantiomeric impurities detected and quantified in chiral derivatives of this compound?

  • Chiral HPLC : Employ cellulose-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases. Enantiomer resolution is confirmed by retention time splits (Δt ≥ 2 min) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated curves to assign absolute configurations .

Q. What role do substituents on the piperazine ring play in modulating biological activity?

  • Electron-donating groups (e.g., methoxy): Enhance solubility and bioavailability by increasing hydrogen bonding with target proteins .
  • Bulky substituents (e.g., trifluoromethylphenyl): Improve binding affinity to bacterial DNA gyrase by inducing conformational strain in the enzyme’s active site .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

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